molecular formula C15H18BF3O2 B12433682 4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

Cat. No.: B12433682
M. Wt: 298.11 g/mol
InChI Key: AIZXRYDBPGYTGI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane (pinacol boronate) backbone substituted with a (1E)-ethenyl group linked to a 2-(trifluoromethyl)phenyl moiety. The E-configuration of the ethenyl group ensures stereochemical rigidity, which is critical for applications in asymmetric catalysis and fluorescence sensing . The trifluoromethyl group enhances electron-withdrawing properties, improving stability and reactivity in cross-coupling reactions . This compound is typically synthesized via palladium-catalyzed coupling or hydroboration protocols, yielding oils or low-melting solids depending on purification methods .

Properties

Molecular Formula

C15H18BF3O2

Molecular Weight

298.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3

InChI Key

AIZXRYDBPGYTGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and safety profile.

Chemical Structure and Properties

The compound features a dioxaborolane core with a trifluoromethyl-substituted phenyl group. Its molecular formula is C13H19BO3C_{13}H_{19}BO_{3} with a molecular weight of approximately 234.10 g/mol. The presence of the trifluoromethyl group may influence its biological interactions due to the unique electronic properties it imparts.

Biological Activity

Recent studies have focused on the biological activity of related compounds in the dioxaborolane family. While specific data on this compound is limited, insights can be drawn from analogous compounds.

Antiparasitic Activity

Research indicates that certain dioxaborolanes exhibit activity against protozoan parasites. For instance, a study on imidazopyridines showed that modifications in structure could enhance antiparasitic potency while maintaining metabolic stability . This suggests that similar modifications in dioxaborolanes could yield compounds with significant antiparasitic effects.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of various dioxaborolanes against cancer cell lines. The selectivity index (SI) is often used to evaluate the therapeutic window of these compounds. For example, one study reported a series of compounds with varying SI values, indicating differing levels of cytotoxicity towards cancer cells versus normal cells .

Compound IDL.inf pEC50PMM pCC50SI
3a5.44.216
3s5.34.56
3t5.14.54

The above table illustrates how structural variations can lead to significant differences in biological activity.

The mechanism by which dioxaborolanes exert their biological effects may involve interactions with key cellular targets such as enzymes or receptors involved in signaling pathways. For instance, inhibition of cytochrome P450 enzymes has been noted in some dioxaborolanes, which can lead to altered metabolic profiles and potential drug-drug interactions .

Case Studies

  • Leishmaniasis Treatment : A study explored the optimization of compounds for treating visceral leishmaniasis, highlighting that certain structural features enhanced their bioavailability and efficacy against the disease .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of modified dioxaborolanes on various cancer cell lines, revealing promising candidates for further development .

Safety and Toxicology

Safety data sheets indicate that while handling such compounds, standard laboratory precautions should be taken to avoid exposure . The toxicity profile remains an essential aspect of research as it informs potential therapeutic applications.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane":

Applications in Research

While specific applications for "this compound" are not detailed in the provided search results, information on related compounds can give insight into its potential uses. These compounds are generally utilized across various scientific disciplines:

  • Organic Synthesis: Borolanes, including 4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane and 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, are used as reagents in organic chemistry for synthesizing complex molecules and forming carbon-carbon bonds . They facilitate efficient coupling reactions .
  • Fluorinated Compounds: 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is useful in creating fluorinated pharmaceuticals, which can enhance a drug's biological activity and stability .
  • Material Science: These compounds contribute to the development of polymers with improved thermal and mechanical properties . They are also used in creating nanomaterials .
  • Analytical Chemistry: Borolanes can be key intermediates in preparing analytical standards, which help in detecting and quantifying substances in complex mixtures .
  • Pharmaceutical Development: 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane can be employed to create novel drug candidates by modifying biological molecules, potentially leading to more effective medications .

Safety Information

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structure , physical properties , reactivity , and applications .

Structural Comparison

Compound Name Substituent Variations Key Structural Features Reference
Target Compound 2-(Trifluoromethyl)phenyl ethenyl group (E-configuration) Electron-withdrawing CF3 group; stereochemically defined ethenyl linker
2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dimethoxyphenyl ethenyl group Electron-donating methoxy groups; altered electronic profile
2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methylsulfonylphenyl group Strong electron-withdrawing sulfonyl group; no ethenyl spacer
2-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}-4,4,5,5-tetramethyl-dioxaborolane Ethyl-linked bis-boronate Dual boronate groups; increased steric bulk
4,4,5,5-Tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane Trifluoroethenyl group (non-aromatic) Aliphatic trifluoroethenyl substituent; reduced conjugation

Physical Properties

Compound Physical State Melting Point (°C) Solubility (Common Solvents) Reference
Target Compound Clear oil Not reported DCM, THF, hexane/ethyl acetate mixtures
2,2',2''-(2-(4-(Trifluoromethyl)phenyl)ethene-1,1,2-triyl)tris(4,4,5,5-tetramethyl-dioxaborolane) White solid 201.0 Limited in polar solvents; soluble in DCM
2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Solid Not reported DMSO, DMF
2-[(1E)-2-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Liquid >110 (flash point) Hexane, ethyl acetate

Reactivity in Cross-Coupling Reactions

  • Target Compound : High reactivity in Suzuki-Miyaura couplings due to CF3 group stabilizing the boronate intermediate. Demonstrated in Pd-catalyzed allyl-aryl cross-coupling (80% yield) .
  • 3,5-Dimethoxyphenyl Analog : Reduced reactivity in electron-deficient systems due to electron-donating methoxy groups but effective in H2O2-sensitive fluorescence probes .
  • Bis-Boronate (Compound 15) : Lower coupling efficiency due to steric hindrance but useful in iterative synthesis of conjugated polymers .

Key Research Findings

Stereochemical Impact: The E-configuration in the target compound ensures optimal geometry for Pd-catalyzed couplings, unlike Z-isomers or non-conjugated analogs .

Electron-Withdrawing Effects : The CF3 group enhances oxidative stability and reaction rates compared to methoxy or sulfonyl derivatives .

Yield and Purity : Target compound synthesis achieves 80% yield after silica gel purification, outperforming tris-boronate analogs (47% yield) .

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